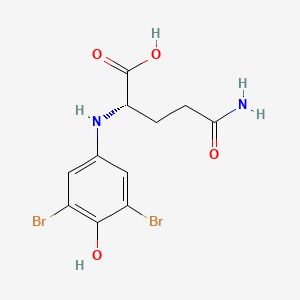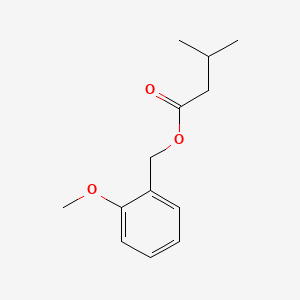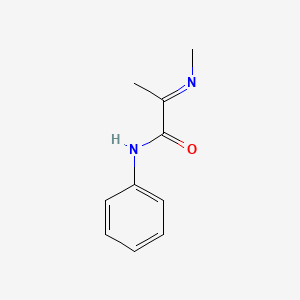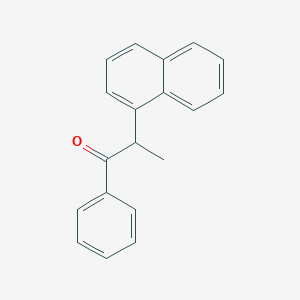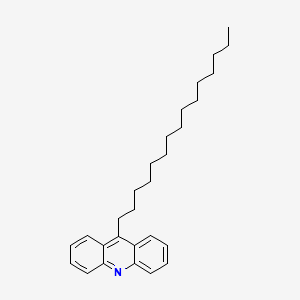![molecular formula C19H11NO4 B14479081 2-(4-Nitrophenyl)benzo[H]chromen-4-one CAS No. 71601-18-8](/img/structure/B14479081.png)
2-(4-Nitrophenyl)benzo[H]chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Nitrophenyl)benzo[H]chromen-4-one is a compound belonging to the class of chromenes, which are bicyclic oxygen-containing heterocycles. This compound is characterized by the presence of a nitrophenyl group at the second position of the benzo[H]chromen-4-one structure. Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Nitrophenyl)benzo[H]chromen-4-one typically involves a multicomponent reaction. One common method is the reaction of aromatic aldehydes, 4-nitrophenyl acetonitrile, and β-naphthol using p-toluenesulfonic acid (PTSA) as a catalyst. This one-pot reaction is efficient and yields the desired chromene derivative .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. The use of eco-friendly and cost-effective catalysts like PTSA is preferred for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions: 2-(4-Nitrophenyl)benzo[H]chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents such as halogens and nitrating agents are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated products.
Aplicaciones Científicas De Investigación
2-(4-Nitrophenyl)benzo[H]chromen-4-one has been studied for various scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antitumor agent.
Medicine: Explored for its therapeutic potential in treating diseases like tuberculosis and Alzheimer’s disease.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties
Mecanismo De Acción
The mechanism of action of 2-(4-Nitrophenyl)benzo[H]chromen-4-one involves its interaction with various molecular targets and pathways. For instance, in antimicrobial applications, it disrupts bacterial cell walls or inhibits essential enzymes. In antitumor studies, it induces apoptosis in cancer cells by interacting with cellular signaling pathways .
Comparación Con Compuestos Similares
- 1,2-bis(4-nitrophenyl)-1H-benzo[f]chromen-3-amine
- 2-Phenyl-4H-chromen-4-one
- 4H-chromen-4-imines
Comparison: 2-(4-Nitrophenyl)benzo[H]chromen-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to other chromene derivatives, it exhibits enhanced antimicrobial and antitumor properties, making it a valuable compound for further research .
Propiedades
Número CAS |
71601-18-8 |
|---|---|
Fórmula molecular |
C19H11NO4 |
Peso molecular |
317.3 g/mol |
Nombre IUPAC |
2-(4-nitrophenyl)benzo[h]chromen-4-one |
InChI |
InChI=1S/C19H11NO4/c21-17-11-18(13-5-8-14(9-6-13)20(22)23)24-19-15-4-2-1-3-12(15)7-10-16(17)19/h1-11H |
Clave InChI |
CZHZLRYJEQSRDM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C2OC(=CC3=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




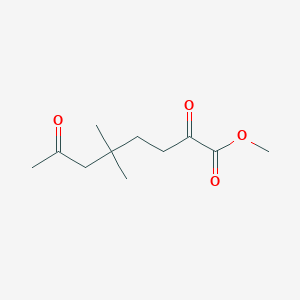

![Diethyl(methyl)[(trimethylsilyl)imino]-lambda~5~-phosphane](/img/structure/B14479017.png)

